4-Benzyl-2-iodothiazole
Description
4-Benzyl-2-iodothiazole is a thiazole derivative featuring a benzyl group at the 4-position and an iodine atom at the 2-position of the heterocyclic ring. Thiazoles are five-membered aromatic compounds containing one sulfur and one nitrogen atom, known for their versatility in medicinal chemistry, agrochemicals, and materials science. The iodine substituent introduces significant steric and electronic effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its role as a leaving group .
Properties
Molecular Formula |
C10H8INS |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
4-benzyl-2-iodo-1,3-thiazole |
InChI |
InChI=1S/C10H8INS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
NGGSJZZXQGZHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-iodothiazole typically involves the iodination of 4-benzylthiazole. One common method includes the reaction of 4-benzylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-iodothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cross-Coupling: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of the thiazole.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
4-Benzyl-2-iodothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-iodothiazole largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects
- Iodine vs. Halogens/Bulky Groups : Compared to 2-bromo or 2-nitro derivatives (e.g., compound 10d and 10e from ), iodine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution or transition-metal-catalyzed reactions. However, iodine may reduce thermal stability due to weaker C–I bonds compared to C–Br or C–Cl bonds .
- Benzyl vs. Phenyl/Thiophenyl Groups: The flexibility of the benzyl group (CH₂Ph) in 4-Benzyl-2-iodothiazole contrasts with rigid substituents like phenyl or thiophenyl in compounds 10f and 10g (). This flexibility can influence molecular packing (lower melting points) and solubility in nonpolar solvents .
Core Heterocycle Differences
- Thiazole vs. Benzothiazole/Imidazole : Unlike benzothiazoles (e.g., 2-(4-Methoxyphenyl)benzothiazole, ), thiazoles lack fused aromatic rings, resulting in reduced conjugation and distinct electronic properties. Imidazole derivatives (e.g., 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole, ) exhibit different acid-base behavior due to the presence of two nitrogen atoms .
Table 1: Comparative Analysis of Thiazole Derivatives
*Hypothetical data inferred from structural analogs.
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